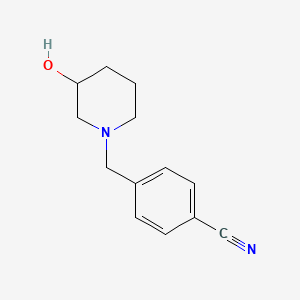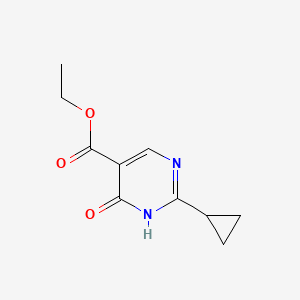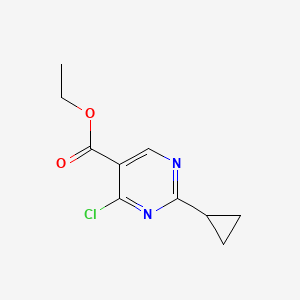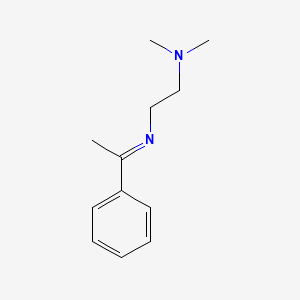
2-Methyl-3-(thiophen-2-yl)propanoic acid
Vue d'ensemble
Description
“2-Methyl-3-(thiophen-2-yl)propanoic acid” is a chemical compound with the CAS Number: 104483-15-0 . It has a molecular weight of 170.23 . The IUPAC name for this compound is 2-methyl-3-(2-thienyl)propanoic acid . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) . This indicates the molecular structure of the compound .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.23 .
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
2-Methyl-3-(thiophen-2-yl)propanoic acid has been utilized in synthesizing derivatives with significant antimicrobial properties. Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives, exhibiting notable antibacterial and antifungal activities against various bacterial and fungal strains, suggesting potential for novel antimicrobial agent development (Patel & Patel, 2017).
Solar Cell Applications
In the field of solar cell technology, Kim et al. (2006) demonstrated the use of organic sensitizers containing this compound derivatives. These sensitizers, when anchored onto TiO2 film, showed high incident photon-to-current conversion efficiency, indicating a promising avenue for enhancing dye-sensitized solar cells' efficiency (Kim et al., 2006).
Electrochromic Materials
The compound has also found applications in the development of electrochromic materials. Camurlu, Çırpan, and Toppare (2005) synthesized polymers using derivatives of this compound, revealing promising electrochromic properties. These polymers exhibited color changes and reasonable switching times, essential for applications in smart windows and electronic displays (Camurlu, Çırpan, & Toppare, 2005).
DNA Binding and Antiproliferative Activities
Riccardi et al. (2019) explored the use of this compound derivatives in synthesizing platinum complexes with potential anticancer properties. These complexes showed moderate cytotoxic activities against cancer cells and a marked ability to bind DNA, highlighting their potential in developing new anticancer therapies (Riccardi et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “2-Methyl-3-(thiophen-2-yl)propanoic acid” were not found in the search results, research into related compounds suggests potential areas of interest. For example, indole derivatives have been found to have diverse biological activities and are being explored for new therapeutic possibilities .
Propriétés
IUPAC Name |
2-methyl-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVRHSZEQIRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B3077183.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)

![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)


![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)




![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)
